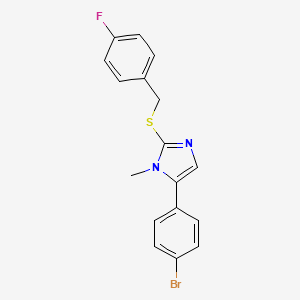

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole

Description

5-(4-Bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole is a synthetic heterocyclic compound featuring an imidazole core substituted at positions 1, 2, and 3. Key structural attributes include:

- 1-Methyl group: Enhances metabolic stability by reducing susceptibility to oxidative degradation .

- 5-(4-Bromophenyl) group: The electron-withdrawing bromine atom may influence electronic distribution and enhance binding affinity to hydrophobic pockets in biological targets .

Its structural analogs, however, demonstrate diverse activities, including kinase inhibition and anti-inflammatory effects.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2S/c1-21-16(13-4-6-14(18)7-5-13)10-20-17(21)22-11-12-2-8-15(19)9-3-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDWUBCJZRQCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the bromophenyl and fluorobenzylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the bromine atom could result in a variety of substituted imidazole derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

5-(4-Bromophenyl)-2-((4-Methylbenzyl)thio)-1-Phenyl-1H-Imidazole (Compound 4)

- Differences: 1-Phenyl vs. 4-Methylbenzyl vs. 4-Fluorobenzyl: The methyl group lacks the electron-withdrawing effect of fluorine, altering electronic properties and lipophilicity.

- Synthesis : Prepared via copper-catalyzed coupling, yielding distinct NMR signals (e.g., δ 4.26 ppm for SCH₂ in DMSO) .

5-(4-Bromophenyl)-1-(4-Methylphenyl)-1H-Imidazole-2-Thiol (CAS 89542-66-5)

- Differences :

Heterocyclic Core Variations

Thiadiazole Derivatives (e.g., Compound 6a in )

- Structure: 5-[(4-Fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole.

- Key Differences: Thiadiazole vs. Biological Activity: Inhibits Abl kinase (IC₅₀ = 0.044 µM) and reduces leukemia cell proliferation, suggesting the fluorobenzylthio group is critical for kinase binding .

Oxadiazole Derivatives ()

- Structure : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole.

- Key Differences :

Physicochemical and Pharmacokinetic Properties

*LogP estimated using substituent contributions (e.g., Br: +0.9, F: +0.1, S-alkyl: +0.6).

Biological Activity

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-methyl-1H-imidazole is a synthetic organic compound notable for its complex structure, which incorporates both bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole. Its molecular formula is , and it has a molecular weight of approximately 373.27 g/mol. The presence of the bromine and fluorine atoms enhances its chemical reactivity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole core provides a versatile scaffold that can modulate biochemical pathways through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It can act as an allosteric modulator for certain receptors, potentially affecting neurotransmitter systems.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various fungi and bacteria, suggesting that this compound may also possess such activity.

Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis or inhibiting proliferation. Preliminary studies suggest that this compound could be evaluated for its efficacy against specific tumors.

Neuropharmacological Effects

Recent studies on related imidazole compounds highlight their potential as positive allosteric modulators of the GABA-A receptor. Such modulation can lead to anxiolytic effects, making this compound a candidate for further investigation in treating anxiety disorders or other neurological conditions.

Research Findings

A review of recent literature provides insights into the biological activity of related imidazole compounds:

| Study | Findings |

|---|---|

| Maier et al. (1989) | Identified imidazoles as inhibitors of fungicides and herbicides with therapeutic potential. |

| Akkurt et al. (2013) | Reported on the synthesis and crystal structure of substituted imidazoles, noting their diverse biological activities. |

| Recent studies | Highlighted the role of imidazoles in modulating GABA-A receptors, suggesting potential applications in neuropharmacology. |

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various imidazole derivatives found that certain substitutions significantly enhanced activity against Candida albicans. This suggests that the bromine and fluorine substituents in this compound could similarly enhance its antimicrobial profile.

- Cytotoxicity Against Cancer Cells : Research on related compounds demonstrated selective cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.